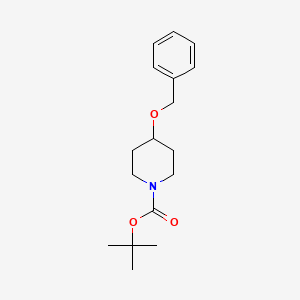

Tert-butyl 4-(benzyloxy)piperidine-1-carboxylate

Description

Tert-butyl 4-(benzyloxy)piperidine-1-carboxylate (CAS: 159557-47-8, C₁₇H₂₅NO₃) is a piperidine-derived compound featuring a tert-butyl carbamate (Boc) protective group at the 1-position and a benzyloxy substituent at the 4-position of the piperidine ring. This compound is widely utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science due to its stability and versatility in further functionalization. The benzyloxy group provides a reactive site for deprotection or coupling reactions, while the Boc group safeguards the amine functionality during synthetic processes .

Properties

IUPAC Name |

tert-butyl 4-phenylmethoxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-17(2,3)21-16(19)18-11-9-15(10-12-18)20-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDHRTQFUAQSMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60470760 | |

| Record name | tert-Butyl 4-(benzyloxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159557-47-8 | |

| Record name | tert-Butyl 4-(benzyloxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with commercially available piperidine derivatives.

Protection of the Piperidine Nitrogen: The nitrogen atom of piperidine is protected using tert-butyl chloroformate to form the tert-butyl carbamate.

Introduction of the Benzyloxy Group: The 4-position of the piperidine ring is functionalized with a benzyloxy group through nucleophilic substitution reactions.

Industrial Production Methods:

- The industrial production of tert-butyl 4-(benzyloxy)piperidine-1-carboxylate involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The benzyloxy group can undergo oxidation to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction: The compound can be reduced to remove the benzyloxy group, yielding the corresponding piperidine derivative.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Major Products:

- Oxidation products include benzaldehyde and benzoic acid derivatives.

- Reduction products include the deprotected piperidine derivative.

- Substitution reactions yield various functionalized piperidine derivatives depending on the nucleophile used .

Scientific Research Applications

Tert-butyl 4-(benzyloxy)piperidine-1-carboxylate is a chemical compound with applications in scientific research, particularly in medicinal chemistry and organic synthesis. It consists of a piperidine ring substituted with a tert-butyl group and a benzyloxy group, giving it unique chemical properties.

Scientific Research Applications

This compound serves primarily as an intermediate in synthesizing more complex molecules. Its applications span across chemistry, biology, and industry.

Key Application Areas:

- Medicinal Chemistry: It is employed in synthesizing biologically active molecules, including enzyme inhibitors and receptor modulators. The compound's functional groups enable interactions with molecular targets, potentially modulating the activity of proteins involved in disease processes.

- Organic Synthesis: It is a valuable intermediate in synthesizing complex molecules due to its combination of functional groups.

- D4R Antagonists: This compound can be utilized as D4R antagonists .

Reactions:

- The iodomethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- The benzyloxy group can be cleaved under specific conditions, facilitating further functionalization of the piperidine ring.

Synthesis:

The synthesis of tert-Butyl 4-(benzyloxy)-4-(iodomethyl)piperidine-1-carboxylate typically involves several steps:

- Formation of the Piperidine Ring

- Introduction of the tert-Butyl Group

- Attachment of the Benzyloxycarbonyl Group

- Addition of the Methoxy-Oxoethyl Group

Research indicates that tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate exhibits notable biological activities, particularly as a precursor for synthesizing biologically active molecules, including enzyme inhibitors and receptor modulators. The presence of specific functional groups allows it to interact with various molecular targets, potentially modulating the activity of proteins involved in disease processes.

Key Biological Activities:

- Enzyme Inhibition: The compound has been identified as a precursor for enzyme inhibitors, which can be utilized in drug development targeting specific enzymes implicated in diseases.

- Receptor Modulation: Its structural features suggest potential interactions with receptors, making it a candidate for further investigation in receptor-mediated pathways.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of tert-butyl 4-(benzyloxy)piperidine-1-carboxylate is primarily related to its role as an intermediate in organic synthesis. It does not have a direct biological target or pathway but serves as a precursor to compounds that may exhibit biological activity. The benzyloxy and tert-butyl carbamate groups provide stability and reactivity, allowing for further functionalization and modification in synthetic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tert-butyl piperidine-1-carboxylate derivatives allows for tailored applications. Below is a detailed comparison with structurally analogous compounds:

Structural Analogues and Substituent Effects

Key Observations:

- Substituent Reactivity: The benzyloxy group in the target compound enables facile deprotection (e.g., hydrogenolysis) compared to the ethylthio group in Compound 38 (), which requires harsher conditions for modification .

- Polarity and Solubility : The 4-hydroxybenzoyl derivative () exhibits higher polarity (density: 1.2 g/cm³, boiling point: 339.5°C) than the benzyloxy analog, making it more suitable for aqueous-phase reactions .

- Synthetic Efficiency : Zinc-mediated coupling () achieves 88% yield for a related benzyloxy-ketone derivative, outperforming photoredox methods () in scalability .

Spectroscopic and Physical Properties

Analysis : The Boc group in all compounds results in characteristic ¹³C NMR peaks near 155–160 ppm (carbamate carbonyl). The benzyloxy group introduces aromatic signals (δ 7.2–7.4 ppm in ¹H NMR), absent in alkyl-substituted analogs like Compound 3b () .

Biological Activity

Tert-butyl 4-(benzyloxy)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C_{16}H_{23}N_{2}O_{3}

- Molecular Weight : 291.37 g/mol

- CAS Number : 56972864

The compound features a piperidine ring substituted with a benzyloxy group and a tert-butyl ester, which contributes to its solubility and bioavailability.

This compound exhibits its biological effects primarily through interactions with specific molecular targets. The presence of the piperidine ring allows it to act as a modulator of various neurotransmitter systems, particularly in the central nervous system (CNS).

- Inhibition of Enzymes : The compound has been shown to inhibit fatty acid amide hydrolase (FAAH), which leads to increased levels of endocannabinoids. This mechanism is crucial for its potential therapeutic effects in pain management and neuroprotection .

- Receptor Agonism : It may also interact with G-protein coupled receptors (GPCRs), influencing pathways associated with inflammation and pain perception .

Pharmacological Effects

- Anti-inflammatory Activity : Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .

- Neuroprotective Effects : Studies suggest that enhancing endocannabinoid levels can provide neuroprotection against various neurodegenerative diseases, making this compound a candidate for further investigation in CNS disorders .

- Analgesic Properties : The modulation of endocannabinoid signaling suggests potential use as an analgesic agent, particularly for chronic pain conditions .

Research Findings and Case Studies

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine ring or the benzyloxy substituent can significantly affect the biological activity of the compound. For instance:

- Compounds with additional electron-donating groups on the aromatic ring enhance receptor affinity and selectivity.

- Alterations in the alkyl chain length on the piperidine nitrogen can influence enzyme inhibition potency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.